molecular formula C19H20N2OS B2594951 N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide CAS No. 850150-68-4

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide

Cat. No.: B2594951
CAS No.: 850150-68-4
M. Wt: 324.44
InChI Key: AYBYRDRQKHPDPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Hinsberg Synthesis : Thioglycolic acid derivatives react with α,β-acetylenic esters under basic conditions, yielding 3-hydroxy-2-thiophene carboxylic derivatives .

Scientific Research Applications

Molecular Structure and Interactions

Structural studies on compounds related to N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide reveal insights into peri-interactions and bond formation between electron-rich atomic centers. The studies indicate the electron-attracting power of the N-phenylcarboxamide group and explore the effects of substituting ethyl groups for methyl groups on proton transfer rates, highlighting the compound's structural dynamics and reactivity (O'Leary et al., 2005).

Synthesis and Characterization

Research has been conducted on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, with specific derivatives showing potent cytotoxicity against various cancer cell lines. This highlights the compound's relevance in designing cancer therapeutics (Deady et al., 2005).

Catalytic Applications

The compound and its derivatives have been used as chiral auxiliaries in asymmetric synthesis, such as in the synthesis of 1,2-diphosphines by hydrophosphination of functionalized allenes. This application demonstrates the compound's utility in promoting regio- and stereoselective reactions, essential for producing optically active compounds (Huang et al., 2010).

Antimicrobial and Anticancer Activities

A series of N-alkoxyphenylhydroxynaphthalenecarboxamides, including derivatives structurally related to the compound of interest, were synthesized and showed significant antimycobacterial activity. This indicates potential applications in developing new antimicrobial agents (Goněc et al., 2016).

Neuroprotective Effects

Studies on cognitive-enhancing agents, including derivatives structurally related to this compound, demonstrated antiamnestic and antihypoxic activities. This suggests potential applications in treating neurological disorders and cognitive impairment (Ono et al., 1995).

Pharmaceutical Research

A study comparing a series of benzonaphthyridine anti-cancer agents, including analogs of the compound , in mice explored the relationship between lipophilicity, tumor pharmacokinetics, and antitumor activity. This research provides valuable insights into optimizing pharmacokinetic properties for enhanced therapeutic efficacy (Lukka et al., 2012).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-21(2)17(18-8-5-11-23-18)13-20-19(22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBYRDRQKHPDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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